
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical and biological properties. Benzofuran derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Mecanismo De Acción
Target of Action
The primary targets of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide It’s worth noting that some substituted benzofurans have shown dramatic anticancer activities
Mode of Action
The specific mode of action of This compound It’s known that the compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This structure could potentially interact with its targets in a unique way.
Biochemical Pathways
The specific biochemical pathways affected by This compound Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound has a molecular weight of 3424 g/mol and a computed XLogP3-AA value of 22. It has one hydrogen bond donor count and five hydrogen bond acceptor counts. These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of This compound Some substituted benzofurans have shown significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . This inhibition affects the transport of nucleosides across cell membranes, which is vital for nucleotide synthesis and adenosine regulation. The compound’s interaction with these transporters is non-competitive and irreversible, indicating a strong and lasting effect on nucleoside transport .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting nucleoside transporters, the compound can alter the availability of nucleosides within the cell, impacting nucleotide synthesis and energy metabolism. This can lead to changes in cell proliferation, apoptosis, and other critical cellular functions. Additionally, the compound’s effects on adenosine regulation can influence signaling pathways that rely on adenosine as a signaling molecule .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the nucleoside transporters ENT1 and ENT2, inhibiting their function. This inhibition is non-competitive, meaning the compound does not compete with nucleosides for binding sites but rather binds to a different site on the transporter. This binding reduces the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for nucleosides . The compound’s binding is also irreversible, suggesting a covalent modification or a very stable non-covalent interaction with the transporter.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under typical laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the compound’s inhibitory effects on nucleoside transporters persist even after the compound is removed from the environment, indicating a lasting impact on cellular function . Over extended periods, the compound may lead to changes in gene expression and cellular metabolism as cells adapt to the altered nucleoside availability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing cell death. Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effect on nucleoside transporters .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and adenosine regulation. By inhibiting nucleoside transporters, the compound can affect the flux of nucleosides into cells, altering the balance of nucleotide pools and impacting metabolic processes that depend on nucleosides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with nucleoside transporters plays a significant role in its distribution, as it can accumulate in cells that express these transporters. The compound’s localization and accumulation can affect its overall activity and function within different tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on nucleoside transport and metabolism. The localization of the compound can impact its activity and function, as different cellular compartments have distinct roles in nucleoside metabolism and signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the benzofuran ring . The piperazine moiety is introduced through a nucleophilic substitution reaction with 2-fluorophenylpiperazine, followed by sulfonylation using a sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine: Another compound with a piperazine moiety, known for its biological activities.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a piperazine and fluorophenyl group, studied for its inhibitory effects on nucleoside transporters.
Uniqueness
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring, piperazine moiety, and sulfonyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c22-17-6-2-3-7-18(17)24-10-12-25(13-11-24)30(27,28)14-9-23-21(26)20-15-16-5-1-4-8-19(16)29-20/h1-8,15H,9-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOZBWWTXNUOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
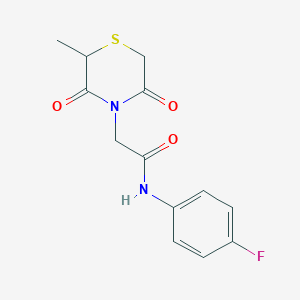
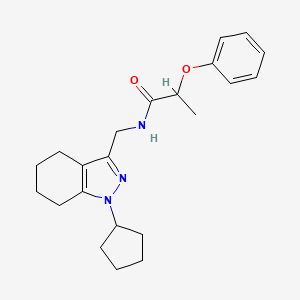
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2615650.png)
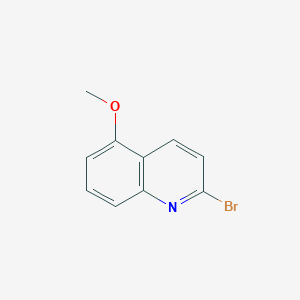
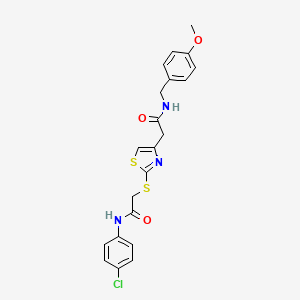
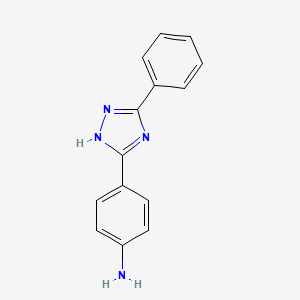
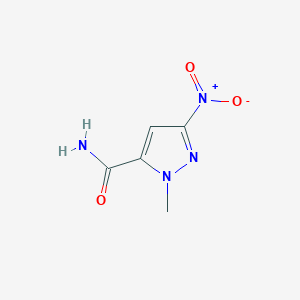
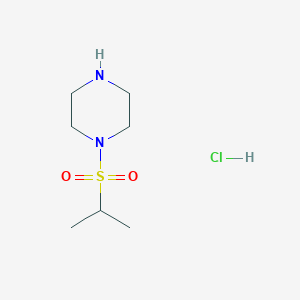
![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
![(S)-Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B2615666.png)

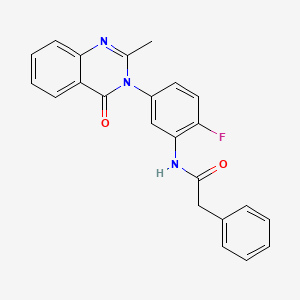
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
